(2R)-2-amino-N-methylbutanamidehydrochloride

Catalog No.
S14148857
CAS No.
M.F
C5H13ClN2O
M. Wt
152.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-amino-N-methylbutanamidehydrochloride

Product Name

(2R)-2-amino-N-methylbutanamidehydrochloride

IUPAC Name

(2R)-2-amino-N-methylbutanamide;hydrochloride

Molecular Formula

C5H13ClN2O

Molecular Weight

152.62 g/mol

InChI

InChI=1S/C5H12N2O.ClH/c1-3-4(6)5(8)7-2;/h4H,3,6H2,1-2H3,(H,7,8);1H/t4-;/m1./s1

InChI Key

OOIZNTBEHPRPOA-PGMHMLKASA-N

Canonical SMILES

CCC(C(=O)NC)N.Cl

Isomeric SMILES

CC[C@H](C(=O)NC)N.Cl

(2R)-2-amino-N-methylbutanamide hydrochloride is a chemical compound characterized by its specific stereochemistry and molecular formula C5H13ClN2OC_5H_{13}ClN_2O. This compound is a hydrochloride salt of (2R)-2-amino-N-methylbutanamide, which is significant in various fields including chemistry, biology, and medicine. The unique stereochemistry of this compound influences its reactivity and interactions with biological systems, making it a valuable subject of study for researchers.

  • Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert this compound into primary amines or other reduced forms, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives when reacted with reagents like alkyl halides or acyl chlorides.

The specific products formed from these reactions depend on the conditions and reagents used, highlighting the compound's versatility in synthetic chemistry.

The biological activity of (2R)-2-amino-N-methylbutanamide hydrochloride has been explored in various studies. It plays a role in enzyme interactions and protein synthesis, making it relevant for biochemical research. Its mechanism of action typically involves binding to specific molecular targets, which can influence enzyme activity and lead to various biological effects. This aspect is crucial for applications in drug design and development .

The synthesis of (2R)-2-amino-N-methylbutanamide hydrochloride generally involves the reaction of (2R)-2-amino-N-methylbutanamide with hydrochloric acid under controlled conditions. This process often utilizes solvents such as ethanol or methanol to enhance the reaction yield.

Industrial Production Methods

In industrial settings, large-scale synthesis may employ automated reactors with precise control over reaction parameters to ensure high purity and consistency of the final product. The use of high-purity starting materials is essential for maintaining quality standards in production.

(2R)-2-amino-N-methylbutanamide hydrochloride has several applications across different fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.
  • Biology: Employed in studies involving enzyme interactions and protein synthesis.
  • Industry: Utilized in the production of specialty chemicals and materials.

Its unique properties make it suitable for research in medicinal chemistry and drug development.

Research on interaction studies involving (2R)-2-amino-N-methylbutanamide hydrochloride indicates its potential to interact with various biological membranes and cellular components. These interactions are crucial for understanding its pharmacological effects and mechanisms of action within biological systems. For instance, studies have shown that similar compounds can permeate biological membranes effectively, suggesting that this compound may also exhibit similar properties .

Several compounds share structural similarities with (2R)-2-amino-N-methylbutanamide hydrochloride:

  • (2R)-2-amino-N-methylbutanamide: The parent compound without the hydrochloride salt.
  • (2S)-2-amino-N-methylbutanamide hydrochloride: A stereoisomer with a different spatial arrangement.
  • N-methylbutanamide: A related compound featuring a different substitution pattern.

Uniqueness

The uniqueness of (2R)-2-amino-N-methylbutanamide hydrochloride lies primarily in its specific stereochemistry, which significantly influences its reactivity and interactions with biological molecules. This characteristic makes it particularly valuable for research applications where stereochemistry is critical.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

152.0716407 g/mol

Monoisotopic Mass

152.0716407 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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